![molecular formula C15H17NO3 B2645204 N-(8-Methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)but-2-ynamide CAS No. 2411255-42-8](/img/structure/B2645204.png)
N-(8-Methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-Methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)but-2-ynamide, also known as MBY-2, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(8-Methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)but-2-ynamide involves its ability to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory mediators such as prostaglandins. N-(8-Methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)but-2-ynamide also induces apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
N-(8-Methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)but-2-ynamide has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. In addition, N-(8-Methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)but-2-ynamide has been found to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. N-(8-Methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)but-2-ynamide has also been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in animal models of Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(8-Methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)but-2-ynamide for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, N-(8-Methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)but-2-ynamide has been found to be unstable in solution, which may limit its use in certain experiments. In addition, further studies are needed to determine the optimal dosage and treatment duration of N-(8-Methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)but-2-ynamide for different diseases.
Future Directions
Future research on N-(8-Methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)but-2-ynamide could focus on exploring its potential as a therapeutic agent for other diseases, such as inflammatory bowel disease and rheumatoid arthritis. In addition, studies could investigate the pharmacokinetics and pharmacodynamics of N-(8-Methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)but-2-ynamide to better understand its absorption, distribution, metabolism, and excretion in the body. Furthermore, the development of more stable analogs of N-(8-Methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)but-2-ynamide could improve its efficacy and safety for clinical use.
Synthesis Methods
The synthesis of N-(8-Methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)but-2-ynamide involves the reaction of 8-Methoxy-6-methyl-3,4-dihydro-2H-chromen-4-ylamine with but-2-ynoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain N-(8-Methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)but-2-ynamide as a white crystalline solid.
Scientific Research Applications
N-(8-Methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)but-2-ynamide has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. Several studies have investigated the potential of N-(8-Methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)but-2-ynamide as a therapeutic agent for different diseases, such as lung cancer, breast cancer, and neurodegenerative disorders.
properties
IUPAC Name |
N-(8-methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-4-5-14(17)16-12-6-7-19-15-11(12)8-10(2)9-13(15)18-3/h8-9,12H,6-7H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVNMCXEBCECBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCOC2=C1C=C(C=C2OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-Methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)but-2-ynamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.